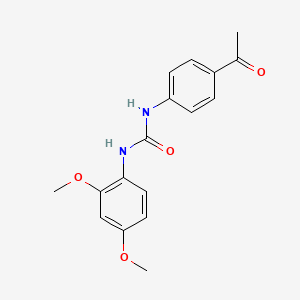
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two methoxy groups attached to another phenyl ring. The urea linkage connects these two aromatic systems, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 2,4-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, it is used to study enzyme inhibition and protein-ligand interactions. The compound’s structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to inhibit certain enzymes makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site involved. The pathways affected by this compound include those related to cellular metabolism and signal transduction.
Comparación Con Compuestos Similares
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)-3-phenylurea: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(2,4-dimethoxyphenyl)urea: Contains an additional methoxy group, which can influence its solubility and interaction with biological targets.
1-(4-Acetylphenyl)-3-(2,4-dimethylphenyl)urea: The presence of methyl groups instead of methoxy groups alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDDKQMEILLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
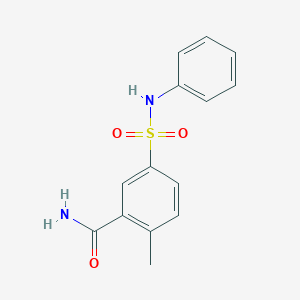
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate](/img/structure/B5802794.png)
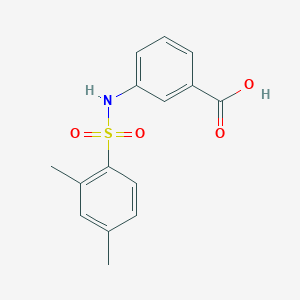
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
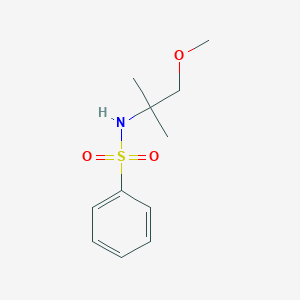
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)

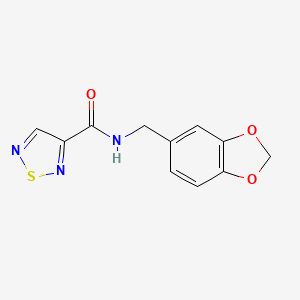
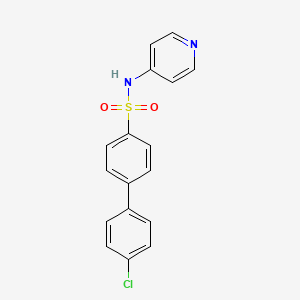
![2-[2-(Dicyanomethylidene)hydrazinyl]benzamide](/img/structure/B5802867.png)
![1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone](/img/structure/B5802881.png)
![N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5802886.png)
